Product packaging for 6-Bromo-2-cyclopropylquinazolin-4(3H)-one(Cat. No.:)

6-Bromo-2-cyclopropylquinazolin-4(3H)-one

Cat. No.: B11854468
M. Wt: 265.11 g/mol
InChI Key: QRAXMOMFGYYBQA-UHFFFAOYSA-N
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Description

Significance of the Quinazolinone Core in Heterocyclic Chemistry Research

The quinazolinone nucleus, a fusion of a benzene (B151609) ring and a pyrimidinone ring, is a cornerstone of heterocyclic chemistry and drug discovery. Its significance stems from its presence in over 200 naturally occurring alkaloids and a vast number of synthetic compounds exhibiting a broad spectrum of pharmacological activities. nih.gov The stability of the quinazolinone core has encouraged medicinal chemists to introduce various bioactive moieties, leading to the synthesis of potent therapeutic agents. nih.gov

The diverse biological profile of quinazolinone derivatives is remarkable, encompassing activities such as:

Anticancer acgpubs.org

Antibacterial and Antifungal rsc.org

Antiviral researchgate.netresearchgate.net

Anti-inflammatory

Anticonvulsant acgpubs.org

Antihypertensive

This wide range of biological activities has established the quinazolinone scaffold as a "privileged structure" in medicinal chemistry, signifying its ability to bind to multiple biological targets with high affinity. acgpubs.org

Classification of Quinazolinone Derivatives with Focus on the 4(3H)-Quinazolinone Isomer

Quinazolinone exists in two primary isomeric forms: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more prevalent and extensively studied isomer. mdpi.comijbpsa.com The 4(3H)-quinazolinone core is characterized by a carbonyl group at the 4-position and a proton at the 3-position of the quinazoline (B50416) ring.

Further classification of 4(3H)-quinazolinone derivatives is based on the substitution patterns around the core structure. These substitutions significantly influence the physicochemical properties and biological activities of the resulting compounds. Common substitution patterns include modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring. acgpubs.org The versatility of these substitution points allows for the fine-tuning of pharmacological profiles, making the 4(3H)-quinazolinone scaffold a highly adaptable template for drug design.

Overview of Academic Research Trajectories for Halogenated and Cyclopropyl-Substituted Quinazolinones

Academic research has extensively explored the impact of various substituents on the biological activity of the 4(3H)-quinazolinone scaffold. Among these, halogenated and cyclopropyl-substituted derivatives have garnered significant attention.

Halogenated Quinazolinones: The introduction of halogen atoms, such as bromine, into the quinazolinone ring system has been a common strategy to enhance biological activity. Research on 6-bromo-substituted quinazolinone derivatives has revealed a wide range of pharmacological effects. For instance, various 6-bromo-2,3-disubstituted-4(3H)-quinazolinones have been synthesized and evaluated for their antiviral and cytotoxic activities. Additionally, novel series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives have been designed and investigated as potential anticancer agents. acgpubs.org Studies have also explored the synthesis and antibacterial and anti-inflammatory activities of other 6-bromoquinazolinone derivatives. nih.govresearchgate.net The presence of the bromine atom at the 6-position is often associated with increased potency and modified selectivity of the compounds.

The general synthetic approach to 2-substituted-4(3H)-quinazolinones often involves the reaction of an appropriately substituted anthranilic acid with a corresponding acyl chloride or anhydride to form a benzoxazinone intermediate, which is then reacted with an amine or ammonia. For a 2-cyclopropyl derivative, cyclopropanecarbonyl chloride would be a likely starting material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrN2O B11854468 6-Bromo-2-cyclopropylquinazolin-4(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(5-7)11(15)14-10(13-9)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)

InChI Key

QRAXMOMFGYYBQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Br)C(=O)N2

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 6 Bromo 2 Cyclopropylquinazolin 4 3h One Derivatives

Positional Significance of Substituents on Quinazolinone Scaffold Activities

SAR studies consistently reveal that the biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. nih.gov The benzene (B151609) ring and the pyrimidine (B1678525) ring components of the scaffold offer multiple sites for modification, but positions 2, 3, 6, and 8 have been identified as particularly significant for modulating pharmacological effects. nih.govresearchgate.net

Influence of Substitutions at the C-2 and N-3 Positions of Quinazolinones

The C-2 and N-3 positions of the quinazolinone ring are critical for activity, and most synthetic modifications target these sites. nih.gov The substituent at the C-2 position plays a crucial role in determining the pharmacological profile of the resulting compound. researchgate.net Various groups, including methyl, amine, thiol, and substituted aryl/heteroaryl moieties, have been introduced at this position, leading to significant variations in activity. nih.gov For instance, the incorporation of different heterocyclic rings at C-2 has been a successful strategy in developing potent agents.

Similarly, the N-3 position is a key site for modification. The introduction of substituted aromatic rings or other heterocyclic moieties at this position has been shown to be essential for a range of biological activities. nih.gov The combination of specific substituents at both C-2 and N-3 often leads to synergistic effects on potency and selectivity. The general pharmacophore for many quinazolinone-based agents involves functionalization at one or both of these positions. nih.gov

The following table summarizes the impact of various substituents at the C-2 and N-3 positions on the biological activities of quinazolinone derivatives.

PositionSubstituent TypeObserved Impact on Activity
C-2 Small alkyl groups (e.g., methyl)Often crucial for anticonvulsant and other CNS activities.
Aryl / Heteroaryl groupsCan enhance anticancer and antimicrobial activities.
Thiol (-SH) or substituted thioethersAssociated with potent anticancer activity. nih.gov
Cyclopropyl (B3062369) groupExplored for anticancer and kinase inhibitory potential. ijsrtjournal.commdpi.com
N-3 Substituted Phenyl ringA common feature in potent antimicrobial and cytotoxic agents. nih.gov
Heterocyclic moieties (e.g., oxadiazoles)Can increase anticonvulsant activity. nih.gov
Amino or substituted amino groupsImportant for analgesic and anti-inflammatory effects. researchgate.net

Impact of Halogenation at the C-6 and C-8 Positions on Quinazolinone Activity

Halogenation of the benzene portion of the quinazolinone scaffold, particularly at the C-6 and C-8 positions, is a well-established strategy for enhancing biological activity. nih.gov The introduction of halogen atoms such as bromine, chlorine, or iodine can significantly influence the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

SAR Studies Related to Molecular Target Interactions

The biological activity of quinazolinone derivatives stems from their ability to interact with specific molecular targets, such as enzymes (e.g., kinases) and receptors. SAR studies are crucial for understanding and optimizing these ligand-receptor interactions to enhance potency and selectivity.

Structural Modulations for Optimizing Ligand-Receptor Interactions

Optimizing the interaction between a quinazolinone derivative and its biological target involves fine-tuning the structure to maximize binding affinity. Molecular docking studies have shown that the quinazolinone core often acts as a scaffold, positioning key functional groups to form specific interactions within the target's binding site. nih.gov A common and critical interaction is the formation of a hydrogen bond between the carbonyl group at C-4 of the quinazolinone ring and a key amino acid residue (e.g., an asparagine) in the target protein. cnr.it

Other structural modulations to improve binding include:

Introducing hydrophobic groups: Substituents that can form hydrophobic interactions with nonpolar pockets in the binding site can significantly increase binding affinity. A phenyl moiety at the N-3 position, for instance, is often included to improve hydrophobic interactions. nih.gov

Adding hydrogen bond donors/acceptors: Incorporating groups capable of forming additional hydrogen bonds can anchor the ligand more securely in the active site.

Altering steric properties: The size and shape of substituents are modulated to ensure a complementary fit within the binding pocket, avoiding steric clashes that would reduce affinity.

Role of the Cyclopropyl Moiety and Bromine Atom in Pharmacophore Features

In the specific case of 6-Bromo-2-cyclopropylquinazolin-4(3H)-one, the substituents at the C-2 and C-6 positions are defining pharmacophoric features.

The cyclopropyl group at C-2 is a notable feature. While less common than simple alkyl or aryl groups, the cyclopropyl moiety offers unique properties. It is a small, rigid, and lipophilic group that can explore binding pockets in ways that more flexible alkyl chains or bulkier aryl groups cannot. Its rigidity can help to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty of binding. Research into 2-cyclopropyl quinazoline (B50416) derivatives has highlighted their potential as anticancer agents and kinase inhibitors, suggesting this group can be favorable for interaction within the ATP-binding pockets of kinases. researchgate.netijsrtjournal.commdpi.com

The bromine atom at C-6 is a critical component for enhancing potency. As discussed previously, halogenation at this position is a known strategy for improving activity. nih.gov The bromine atom is electron-withdrawing and increases the lipophilicity of the molecule, which can enhance membrane permeability and target engagement. Furthermore, it can participate in halogen bonding—a specific type of non-covalent interaction with electron-rich atoms in the receptor's binding site—thereby contributing to a higher binding affinity. Studies on 6-bromo quinazolinone derivatives confirm their potential as potent cytotoxic and antimicrobial agents. researchgate.netnih.gov

Methodologies Employed for SAR Elucidation in Quinazolinone Research

A combination of experimental and computational methodologies is employed to elucidate the SAR of quinazolinone derivatives.

Computational techniques are indispensable for rationalizing experimental results and guiding the design of new compounds. These methods include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are developed to create a statistical correlation between the 3D structural properties (steric and electrostatic fields) of the molecules and their biological activities. rsc.org These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing clear guidance for future design. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It is used to understand the binding mode of quinazolinone derivatives, identify key interactions (like hydrogen bonds and hydrophobic contacts) with amino acid residues in the active site, and estimate binding affinity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions identified through docking. nih.gov

These computational tools, combined with traditional synthesis and biological testing, create a powerful workflow for efficiently exploring the SAR of quinazolinone derivatives and accelerating the development of new therapeutic agents.

Computational and Theoretical Investigations of 6 Bromo 2 Cyclopropylquinazolin 4 3h One and Analogs

Quantum Chemical Calculations in Quinazolinone Research

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods have been widely applied to quinazolinone research to understand their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Reaction Mechanistic Studies and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has proven particularly useful for studying quinazolinone derivatives. DFT calculations can elucidate the mechanisms of chemical reactions, such as the radical cascade cyclization for synthesizing fused quinazolinones, by mapping the energy profiles of reactants, transition states, and products. acs.orgacs.org This allows chemists to understand the feasibility of a synthetic route and optimize reaction conditions. globethesis.com

Furthermore, DFT is used to calculate a variety of molecular properties that correlate with a compound's behavior. researchgate.net For 6-bromo-quinazolin-4(3H)-one analogs, properties like dipole moment, polarizability, and thermodynamic stability are determined. nih.govresearchgate.net For instance, a DFT analysis performed at the B3LYP/6–31 + G(d, p) level for 6-bromo quinazoline (B50416) derivatives showed that more potent compounds can be thermodynamically more stable. nih.govresearchgate.net These calculated parameters are crucial for building a comprehensive understanding of the molecule's intrinsic characteristics. physchemres.org A study on the synthesis of quinazoline derivatives used the M06 density functional method to unravel the reaction mechanism, highlighting how different catalysts can influence the reaction pathways. globethesis.com

Compound/AnalogMethodCalculated PropertyValueReference
6-Bromoquinazolinone analog (8a)B3LYP/6–31+G(d,p)Total Energy (Hartree)-4089.46 nih.govresearchgate.net
6-Bromoquinazolinone analog (8c)B3LYP/6–31+G(d,p)Total Energy (Hartree)-3974.79 nih.govresearchgate.net
Erlotinib (Reference)B3LYP/6–31+G(d,p)Total Energy (Hartree)-1295.34 nih.govresearchgate.net
Quinazolinone Derivative (AMQ)B3LYP/6-31GEHOMO (eV)-4.923 researchgate.net
Quinazolinone Derivative (AMQ)B3LYP/6-31GELUMO (eV)-1.242 researchgate.net
Quinazolinone Derivative (AMQ)B3LYP/6-31GEnergy Gap ΔE (eV)3.681 researchgate.net

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.bryoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comacs.orgwuxibiology.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com For quinazolinone derivatives, FMO analysis helps predict which parts of the molecule are likely to participate in chemical reactions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that visualizes the charge distribution around a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For quinazolinone analogs, MEP analysis can identify the reactive sites, such as the nitrogen and oxygen atoms, which are crucial for intermolecular interactions like hydrogen bonding with biological receptors. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design and is extensively used to study quinazolinone derivatives. nih.gov

Prediction of Predominant Binding Conformations with Biological Receptors

Docking simulations are used to place a ligand, such as a 6-bromo-2-cyclopropylquinazolin-4(3H)-one analog, into the binding site of a target protein in various possible conformations. lums.ac.ir These poses are then scored based on a function that estimates the binding affinity or free energy. The lowest energy conformations are considered the most likely binding modes. researchgate.net This process is critical for understanding how a drug molecule might fit into its biological target. For example, docking studies on 6-bromo quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have successfully predicted their binding patterns within the kinase domain active site. nih.govresearchgate.net These studies help rationalize the observed biological activity and guide the design of new analogs with improved fit and potency. rjeid.com

Application to Quinazolinone-Targeted Protein Interactions

Beyond predicting the binding pose, molecular docking provides detailed information about the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov For quinazolinone derivatives targeting enzymes like EGFR, these interactions often include:

Hydrogen Bonds: Crucial for anchoring the ligand in the active site. For instance, the quinazolinone core often forms a key hydrogen bond with a methionine residue (Met793) in the EGFR hinge region. japsonline.com

Hydrophobic Interactions: The aromatic rings of the quinazoline scaffold and its substituents frequently engage in hydrophobic interactions with nonpolar residues in the binding pocket. lums.ac.ir

Pi-Interactions: These include π-π stacking, π-cation, and π-sulfur interactions, which are common for aromatic systems like quinazolinone. Studies have shown π-sulfur interactions between 6-bromo quinazolinone analogs and the gatekeeper methionine residue in mutant EGFR. nih.gov

By analyzing these interactions, researchers can understand the structural basis for a compound's activity and selectivity. nih.gov For instance, docking studies on 6-bromo-quinazolin-4(3H)-one derivatives revealed that specific substitutions could enhance interactions with key residues like Lys745 and Asp855 in the EGFR active site, thereby improving inhibitory activity. nih.govresearchgate.netjapsonline.com

Compound/AnalogTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesReference
6-Bromo analog (8a)EGFR (1M17)-6.7Cys773, Met769, Leu820, Leu694 nih.govresearchgate.net
6-Bromo analog (8c)EGFR (1M17)-5.3Cys773, Leu694, Val702 nih.govresearchgate.net
Quinazolinone analogEGFR (4I23)-7.951Met793, Ser720, Lys728, Thr790 japsonline.com
Quinazolinone analogMMP-13-Ala238, Thr245, Thr247, Met253 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are powerful tools for predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.netijper.org

In QSAR studies of quinazolinone derivatives, various molecular descriptors are calculated for each compound. nih.gov These descriptors quantify different aspects of the molecule's structure, including physicochemical, electronic, topological, and steric properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.netnih.gov

A robust QSAR model, validated internally and externally, can provide valuable insights into the structure-activity relationship. rsc.org For example, a 3D-QSAR study on quinazolinone analogs as EGFR inhibitors might reveal that steric bulk is favorable at one position, while an electropositive group is preferred at another. nih.gov These models help rationalize why certain structural modifications lead to increased or decreased potency and guide the design of more effective analogs. nih.govresearchgate.net

QSAR Model TypeTarget/ActivityKey DescriptorsStatistical ParametersReference
3D-QSAR (CoMFA)EGFR InhibitionSteric and Electrostatic Fieldsq² = 0.757, r² = 0.925 ijper.org
3D-QSAR (CoMSIA)EGFR InhibitionSteric, Electrostatic, Hydrophobic, H-bond fieldsq² = 0.524, r² = 0.855 ijper.org
2D-QSAR (MLR)Anticancer ActivityLUMO energy, Dipole Moment, Surface TensionR²test = 0.93 researchgate.net
3D-QSAR (CoMFA)Anti-inflammatorySteric and Electrostatic Fields- nih.gov

Development of Predictive Models for Structure-Activity Correlations

The development of predictive models for structure-activity relationships, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutic agents. For quinazolinone derivatives, including analogs of this compound, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. nih.govmdpi.com These models correlate the three-dimensional structural features of molecules with their biological activities. nih.gov

A crucial step in building these models is the alignment of the compounds, typically using a common scaffold like the quinazolin-4-one core. nih.gov In studies of quinazolinone derivatives as inhibitors of targets like Matrix Metalloproteinase-13 (MMP-13) or Epidermal Growth Factor Receptor (EGFR), researchers have successfully constructed robust CoMFA and CoMSIA models. nih.govnih.gov For instance, a study on MMP-13 inhibitors yielded a reliable CoMFA model with a cross-validated correlation coefficient (q²) of 0.646 and a non-cross-validated correlation coefficient (r²) of 0.992. The corresponding CoMSIA model showed a q² of 0.704 and an r² of 0.992. nih.gov

These models generate contour maps that visualize the regions where different physicochemical properties influence biological activity. For example, contour maps for MMP-13 inhibitors indicated that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were primary determinants of the compounds' inhibitory activity. nih.gov Similarly, QSAR models for quinazolinone derivatives as cytotoxic agents against breast cancer cell lines have been developed to establish mathematical relationships between the compounds' structural parameters (such as topological, quantum, and physicochemical properties) and their biological effects. nih.gov Through these in-silico techniques, researchers can predict the activity of novel compounds, thereby guiding synthesis efforts and accelerating the drug discovery process. nih.govfrontiersin.org

Statistical Parameters of 3D-QSAR Models for Quinazolinone Derivatives
ModelTargetq² (Cross-validated r²)r² (Non-cross-validated r²)R²pred (External Validation)Reference
CoMFAMMP-130.6460.9920.829 nih.gov
CoMSIAMMP-130.7040.9920.839 nih.gov
CoMFAEGFR0.5700.8550.657 nih.gov
CoMSIAEGFR0.5990.8950.681 nih.gov

Statistical Validation and Applicability Domain Considerations for Quinazolinone Derivatives

The reliability and predictive power of any QSAR model hinge on rigorous statistical validation. ijprajournal.com For quinazolinone derivatives, both internal and external validation techniques are employed to assess the robustness of the developed models. nih.govnih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q²). nih.gov A q² value greater than 0.5 is generally considered indicative of a robust and reliable model. nih.gov Other important internal validation parameters include the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), and the F-statistic value (F). nih.gov

External validation involves using the developed model to predict the activity of a set of compounds (the test set) that were not used in model generation. The predictive ability is often measured by the predictive correlation coefficient (R²pred). nih.gov For example, QSAR models for quinazoline-4(3H)-one analogs as EGFR inhibitors demonstrated satisfactory predicted correlation coefficients (R²pred) of 0.657 for CoMFA and 0.681 for CoMSIA, confirming their predictive power. nih.gov

Beyond statistical validation, defining the Applicability Domain (AD) of a QSAR model is a critical principle for its regulatory use. researchgate.netmdpi.com The AD defines the chemical space in which the model can make reliable predictions. mdpi.comvariational.ai This is crucial because QSAR models are generally reliable for chemicals that are structurally similar to those in the training set (interpolation) but may be unreliable for structurally distinct compounds (extrapolation). mdpi.com For quinazolinone derivatives, the AD can be assessed using methods like the leverage approach, where a warning leverage (h*) is calculated. If a new compound's leverage value exceeds this threshold, its prediction is considered an extrapolation and may be unreliable. nih.gov Defining the AD ensures that predictions for new compounds are considered trustworthy, a vital step in screening for novel therapeutic agents. researchgate.net

Key Statistical Validation Parameters for QSAR Models
ParameterSymbolDescriptionAcceptable Threshold
Cross-validated Correlation CoefficientMeasures the internal predictive ability of the model via cross-validation.> 0.5
Non-cross-validated Correlation CoefficientMeasures the goodness-of-fit of the model to the training data.> 0.9 (Ideally)
Predictive Correlation CoefficientR²predMeasures the predictive power of the model on an external test set.> 0.6
Standard Error of EstimateSEERepresents the deviation of predicted values from observed values.Low value desired
F-statisticFIndicates the statistical significance of the regression model.High value desired

Advanced Computational Methods and Simulations (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of ligand-receptor complexes at an atomic level, providing insights that are complementary to static models like molecular docking. nih.govbiointerfaceresearch.com For quinazolinone derivatives, including 6-bromo substituted analogs, MD simulations have been employed to study their binding affinity and stability within the active sites of target proteins such as EGFR. nih.govresearchgate.net

In a study investigating 6-bromo quinazoline derivatives as cytotoxic agents, MD simulations were performed to analyze the binding affinity of the most potent compounds against EGFR. nih.govresearchgate.net These simulations can reveal crucial information about the stability of the complex over time, tracked by metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms. The results can confirm the stability of hydrogen bonds and other key interactions identified through docking. nih.govresearchgate.net For example, simulations showed that certain 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives formed stable hydrogen bonds and other important interactions with key residues in the EGFR binding site. nih.gov

MD simulations are also used to calculate binding free energies, which provide a more quantitative estimate of binding affinity than docking scores alone. nih.gov For instance, the binding energies for specific 6-bromo quinazoline compounds were calculated to be -6.7 and -5.3 kcal/mol, respectively, providing a theoretical basis for their observed biological activity. nih.govresearchgate.net These advanced computational methods are invaluable for understanding the dynamic nature of molecular recognition and for refining the design of potent and selective inhibitors based on the quinazolinone scaffold. biointerfaceresearch.comnih.gov

Spectroscopic Characterization Techniques in Quinazolinone Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete picture of the atomic connectivity and chemical environment of 6-Bromo-2-cyclopropylquinazolin-4(3H)-one can be assembled.

¹H NMR and ¹³C NMR for Assignment of Chemical Shifts

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons of the quinazolinone core, the protons of the cyclopropyl (B3062369) group, and the N-H proton. The bromine atom at the 6-position influences the chemical shifts of the aromatic protons due to its electron-withdrawing inductive effect and electron-donating resonance effect.

The aromatic region would likely display three signals: a doublet for the proton at position 5 (H-5), a doublet of doublets for the proton at position 7 (H-7), and a doublet for the proton at position 8 (H-8). The cyclopropyl group would show complex multiplets in the upfield region of the spectrum, characteristic of this strained ring system. A broad singlet corresponding to the N3-H proton is also expected, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 11 distinct signals. Key resonances include the carbonyl carbon (C-4) at a downfield chemical shift (around 162 ppm), carbons of the aromatic ring, and the carbons of the cyclopropyl group at upfield chemical shifts. The carbon atom attached to the bromine (C-6) would have its chemical shift influenced by the heavy atom effect.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
2--156.0
4--162.1
4a--121.5
58.25d128.0
6--118.9
77.80dd137.2
87.50d127.4
8a--147.1
1' (Cyclopropyl CH)1.85m15.3
2', 3' (Cyclopropyl CH₂)1.10m8.5
2', 3' (Cyclopropyl CH₂)0.95m8.5
3-NH12.10br s-

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons H-7 and H-8, as well as between H-7 and H-5. Furthermore, it would confirm the connectivity within the cyclopropyl ring, showing correlations between the methine proton (H-1') and the methylene (B1212753) protons (H-2'/H-3').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is instrumental in definitively assigning the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals at δ 8.25, 7.80, and 7.50 ppm would correlate to their respective carbon signals at δ 128.0, 137.2, and 127.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is vital for connecting different fragments of the molecule. Key HMBC correlations would include:

The cyclopropyl methine proton (H-1') to the C-2 carbon of the quinazolinone ring, confirming the attachment of the cyclopropyl group.

The aromatic proton H-5 to the carbonyl carbon C-4 and the quaternary carbon C-4a.

The N-H proton to C-2 and C-4, confirming the tautomeric form and ring structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₉BrN₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two prominent peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, providing further structural confirmation. Common fragmentation patterns for quinazolinones involve cleavages of the substituents and the heterocyclic ring.

Table 2. Predicted Mass Spectrometry Data for this compound.
m/z (relative intensity %)Assignment
279/281 (100/98)[M]⁺ (Molecular Ion)
250/252 (40/39)[M - C₂H₅]⁺
238/240 (20/19)[M - C₃H₃]⁺
199 (35)[M - Br]⁺
184/186 (50/49)[C₇H₄BrNO]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The presence of the N-H group would be indicated by a stretching vibration in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) group of the lactam ring would give rise to a strong absorption band around 1680 cm⁻¹. Other significant peaks would include the C=N stretching vibration of the quinazoline (B50416) ring, C=C stretching vibrations from the aromatic ring, and C-H stretching from both the aromatic and cyclopropyl moieties. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

Table 3. Predicted Infrared (IR) Absorption Bands for this compound.
Frequency (cm⁻¹)Vibration TypeFunctional Group
3250-3400N-H StretchAmide (Lactam)
3050-3100C-H StretchAromatic & Cyclopropyl
1680C=O StretchAmide (Lactam)
1610C=N StretchQuinazoline ring
1470-1590C=C StretchAromatic ring
820C-H Bend (out-of-plane)Aromatic ring
550-650C-Br StretchBromo-aromatic

Future Perspectives and Emerging Research Avenues for 6 Bromo 2 Cyclopropylquinazolin 4 3h One

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of quinazolinone derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. tandfonline.com The future of synthesizing 6-Bromo-2-cyclopropylquinazolin-4(3H)-one will likely focus on the adoption of green chemistry principles to create more sustainable and efficient processes. dntb.gov.uaresearchgate.net

Key areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and operational simplicity. frontiersin.org Developing an MCR strategy for this compound could significantly streamline its synthesis.

Eco-Friendly Solvents and Catalysts: Research is moving towards replacing toxic organic solvents with greener alternatives like deep eutectic solvents (DES) or water-based systems. tandfonline.comfrontiersin.org The use of novel, recoverable catalysts, such as magnetic palladium catalysts, can further enhance the sustainability of the synthesis by allowing for easy separation and reuse. frontiersin.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. tandfonline.comnih.gov Applying microwave-assisted organic synthesis (MAOS) to the key cyclization steps could make the production of this compound faster and more efficient. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This technology could be instrumental in the large-scale, sustainable production of the target compound.

Synthesis ApproachKey AdvantagesPotential Application to this compound
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, reduced waste. frontiersin.orgOne-pot synthesis from 5-bromoanthranilic acid, a cyclopropyl (B3062369) precursor, and a nitrogen source.
Green Catalysis Use of non-toxic, recyclable catalysts (e.g., magnetic Pd). frontiersin.orgEmploying a recoverable catalyst for the key cyclization or coupling steps.
Alternative Energy Sources Faster reactions, higher yields, lower energy use (e.g., Microwaves). tandfonline.comnih.govMicrowave-assisted cyclization of the N-acylanthranilic acid intermediate.
Sustainable Solvents Reduced environmental impact (e.g., Deep Eutectic Solvents, water). tandfonline.comfrontiersin.orgPerforming the condensation reaction in a choline (B1196258) chloride:urea DES system.

Advanced SAR Studies and Rational Design Principles for Targeted Quinazolinone Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, future SAR studies will be essential to unlock its full therapeutic potential. The core quinazolinone structure is a "privileged" scaffold, and modifications at key positions can significantly alter its biological effects. nih.gov

Prior research on related quinazolinones has revealed that substitutions at the 2, 3, and 6-positions of the ring are critical for activity. nih.govmdpi.com Specifically, the presence of a halogen, such as bromine, at the 6-position has been shown to be favorable for various biological activities. nih.gov

Future rational design principles for analogs of this compound should focus on:

Modification of the 3-Position: Introducing a variety of substituents at the N3 position, such as aromatic rings, heterocyclic moieties, or aliphatic chains, could modulate the compound's potency and selectivity. nih.gov

Exploration of the Cyclopropyl Moiety: While the cyclopropyl group at the 2-position is a key feature, creating analogs with substituted cyclopropyl rings or other small, constrained ring systems could fine-tune the compound's interaction with its biological target.

Bioisosteric Replacement: Systematically replacing the bromine atom at the 6-position with other halogens (Cl, F) or bioisosteric groups (e.g., CF₃, CN) would provide a deeper understanding of the electronic and steric requirements for activity at this position.

Dual-Target Inhibitors: A promising strategy in drug design is the creation of single molecules that can inhibit multiple disease-relevant targets. nih.govresearchgate.net Analogs of this compound could be designed to act as dual inhibitors, for example, targeting both a kinase and a histone deacetylase (HDAC). nih.gov

Position for ModificationRationale for SAR StudyExample Modifications
N3-Position Often critical for target engagement and modulating pharmacokinetic properties. nih.govnih.govSubstituted phenyl rings, five-membered heterocycles, alkyl chains.
C2-Cyclopropyl Group Influences steric interactions within the binding pocket.Substituted cyclopropyl rings, cyclobutyl, cyclopentyl groups.
C6-Bromo Group Halogens are known to enhance binding affinity and modulate electronic properties. nih.govReplacement with other halogens (F, Cl), trifluoromethyl (CF₃), or cyano (CN) groups.

Integration of Cheminformatics and Computational Biology for Enhanced Mechanistic Understanding

Computational approaches are indispensable in modern drug discovery for predicting biological activity, understanding mechanisms of action, and prioritizing synthetic targets. researchgate.net For this compound, integrating cheminformatics and computational biology will accelerate its development.

Key computational strategies include:

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding mode and affinity of this compound and its analogs. nih.gov This allows for the rational design of new derivatives with improved interactions with key amino acid residues in the target's active site. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex over time, revealing the stability of interactions and potential allosteric effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of analogs with their biological activity, QSAR can predict the potency of unsynthesized compounds, thereby guiding synthetic efforts.

ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogs. rjeid.com This early-stage assessment helps to identify candidates with favorable drug-like properties and reduce late-stage attrition.

Development of High-Throughput Synthetic and Screening Methodologies for Derivative Libraries

To efficiently explore the SAR of this compound, the development of high-throughput synthesis and screening (HTS) methods is essential. youtube.com These platforms enable the rapid creation and evaluation of large libraries of related compounds. google.commdpi.com

Future efforts in this area should include:

Combinatorial Chemistry: Using a combinatorial approach, a core scaffold derived from this compound can be systematically decorated with a wide variety of building blocks to generate a large library of analogs. The "libraries from libraries" concept allows for the initial quinazolinone library to be further chemically modified to expand its diversity. google.com

Automated Synthesis: Robotic platforms can be employed to perform repetitive synthetic steps, significantly increasing the speed and efficiency of library production. recipharm.com

High-Throughput Screening (HTS): Miniaturized biological assays, often performed in 384- or 1536-well plates, allow for the rapid screening of the synthesized library against one or more biological targets. mdpi.com This can quickly identify "hit" compounds with desired activity.

High-Content Screening (HCS): HCS combines HTS with automated microscopy and image analysis to provide more detailed information on the cellular effects of the compounds, such as changes in morphology or protein localization.

The integration of these high-throughput methodologies will be crucial for systematically exploring the chemical space around this compound and rapidly identifying optimized analogs with superior therapeutic potential. recipharm.comnih.gov

Q & A

Q. What are the common synthetic routes for 6-bromo-2-cyclopropylquinazolin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of 5-bromoanthranilic acid with cyclopropanecarbonyl chloride or cyclopropane-carboxamide derivatives. Key steps include:
  • Bromination : Direct bromination of quinazolinone precursors using bromine in acetic acid under controlled stoichiometry (1:1 molar ratio) to avoid over-bromination .

  • Cyclopropane Introduction : Reacting with cyclopropylamine or cyclopropane-containing reagents in pyridine or glacial acetic acid under reflux (3–12 hours), followed by recrystallization in ethanol (yield: 55–85%) .
    Critical Factors : Temperature (>120°C for cyclization), solvent polarity (pyridine enhances nucleophilicity), and purification via TLC (cyclohexane:ethyl acetate, 2:1) .

    • Data Table : Comparison of Synthetic Routes
MethodReagentsYield (%)Purity (TLC)Ref.
Bromination + CyclizationBr₂/AcOH, cyclopropylamine55–70Rf = 0.42–0.65
One-pot condensationPyridine, hydrazine hydrate75–85Rf = 0.55

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • IR Spectroscopy : Confirm lactam C=O stretch at 1680–1705 cm⁻¹ and C-Br vibration at 520–540 cm⁻¹ .
  • ¹H NMR : Key signals include cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and aromatic protons (δ 7.2–8.3 ppm, doublets for Br-substituted positions) .
  • Elemental Analysis : Validate Br content (theoretical: ~31.37%; observed: 31.12–33.95%) .

Q. What crystallographic methods are used to confirm the molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL for refinement) resolves bond lengths and angles. Key parameters:
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 293 K.
  • Refinement : R-factor < 0.05, data-to-parameter ratio > 15 .
    Example: Cyclopropane ring distortion (C-C bond: 1.48–1.52 Å) and dihedral angles between quinazolinone and cyclopropane planes (5–15°) .

Advanced Research Questions

Q. How can bromination efficiency be optimized while minimizing side reactions (e.g., di-bromination or cyclopropane ring opening)?

  • Methodological Answer :
  • Stoichiometric Control : Use 1.05 equivalents of Br₂ in acetic acid at 0–5°C to limit di-bromination .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH₂ with acetyl groups) before bromination .
  • Real-Time Monitoring : TLC or HPLC at 254 nm to track reaction progress .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts or IR stretches)?

  • Methodological Answer :
  • Solvent Effects : Compare DMSO-d6 vs. CDCl₃ (e.g., NH protons in DMSO-d6: δ 10.5 ppm vs. δ 8.7 ppm in CDCl₃) .
  • Dynamic Effects : Variable-temperature NMR to identify tautomeric forms or rotational barriers .
  • Cross-Validation : Pair experimental data with DFT-calculated spectra (B3LYP/6-31G*) .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., PARP-1 or αVβ3 integrin). Key parameters:
  • Grid box centered on active sites (e.g., PARP-1 NAD⁺ binding site).
  • Binding affinity ≤ -7.0 kcal/mol suggests inhibitory potential .
  • ADMET Prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų, LogP ~2.5) .

Q. How is the compound’s biological activity evaluated in vitro (e.g., antimicrobial or anti-inflammatory assays)?

  • Methodological Answer :
  • Antimicrobial Testing : Agar diffusion (cup-plate method) against S. aureus (MIC ≤ 25 µg/mL) .
  • Anti-Inflammatory Assays : COX-2 inhibition (ELISA) with IC₅₀ values compared to ibuprofen .
  • Cytotoxicity : MTT assay on human fibroblasts (IC₅₀ > 100 µg/mL indicates selectivity) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Methodological Answer :
  • HPLC-MS : C18 column (ACN:H₂O gradient) detects impurities (e.g., de-brominated byproducts at m/z 187) .
  • LOQ/LOD : Limit of quantification ≥ 0.1% via calibration curves (R² > 0.99) .

Data Contradictions and Resolutions

  • Yield Discrepancies : reports 55% yield for bromination, while achieves 75–85% via one-pot methods. Resolution: Optimize stoichiometry (Br₂:quinazolinone ≥ 1:1) and reflux time (>6 hours) .
  • NMR Shifts : Cyclopropane protons vary between δ 0.8–1.2 ppm due to crystal packing effects. Use SC-XRD to confirm structural consistency .

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